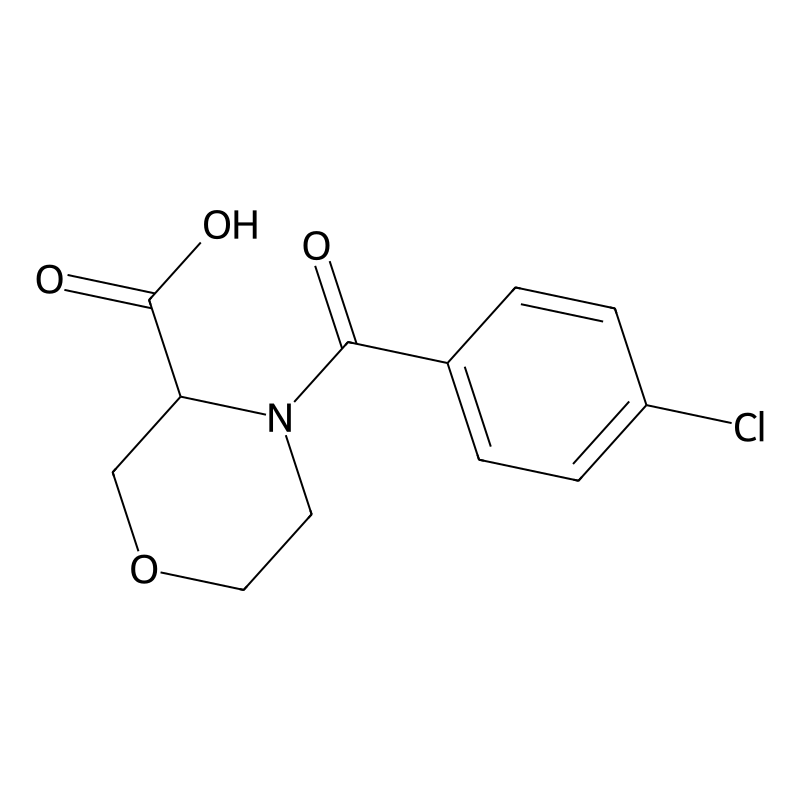

4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid

Catalog No.

S7866732

CAS No.

M.F

C12H12ClNO4

M. Wt

269.68 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid

IUPAC Name

4-(4-chlorobenzoyl)morpholine-3-carboxylic acid

Molecular Formula

C12H12ClNO4

Molecular Weight

269.68 g/mol

InChI

InChI=1S/C12H12ClNO4/c13-9-3-1-8(2-4-9)11(15)14-5-6-18-7-10(14)12(16)17/h1-4,10H,5-7H2,(H,16,17)

InChI Key

LQRMZOLEKSUUHV-UHFFFAOYSA-N

SMILES

C1COCC(N1C(=O)C2=CC=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1COCC(N1C(=O)C2=CC=C(C=C2)Cl)C(=O)O

4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid (CMC) is a heterocyclic organic compound that contains a morpholine derivative. The compound is used in various fields of research as a building block for more complex and diverse molecules. CMC is a white crystalline solid powder that is mildly soluble in water.

The molecular weight of CMC is 276.68 g/mol, and the density of this compound is 1.42 g/cm^3. CMC has a melting point of 190-193 °C and can be stored at room temperature. The chemical formula for CMC can be represented as C12H11ClN2O3, and it has a molecular structure featuring a benzoyl group, morpholine ring, and carboxylic acid group.

The synthesis of CMC involves the reaction of 4-chlorobenzoyl isocyanate with morpholine-3-carboxylic acid. The resultant product is a white crystalline powder with a purity of more than 98%. The characterization of CMC can be performed using analytical techniques such as NMR spectroscopy, FTIR spectroscopy, and X-ray crystallography.

The analytical methods used in the identification and quantification of CMC include high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS). The HPLC method using a reverse-phase column with a UV detector has been reported as a reliable method for the analysis of CMC.

The biological properties of CMC have been studied extensively and reported to exhibit antitumor, antibacterial, antifungal, and anti-inflammatory properties. CMC has also been shown to induce apoptosis in cancer cells. The mechanism of action of CMC involves the inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.

The toxicity of CMC has been investigated in rats, and the LD50 of CMC was found to be greater than 2000 mg/kg. In humans, no adverse effects have been reported for the use of CMC in scientific research. However, safety precautions such as the use of protective gloves, goggles, and masks during the handling and synthesis of CMC are advised.

CMC has been widely used as a building block in the synthesis of heterocyclic compounds with diverse applications in medicinal chemistry, agrochemistry, and materials science. CMC has also been used as an analytical reagent for the quantitative analysis of certain compounds.

The current state of research on CMC is progressing rapidly, with several new molecules being synthesized from CMC and evaluated for their biological activity. Studies are also being carried out on the mechanism of action of CMC and the development of new analytical methods for the quantitative analysis of CMC and its derivatives.

The potential implications of CMC and its derivatives are immense in various fields of research and industry. CMC holds great promise as an anticancer agent and an anti-inflammatory drug. CMC derivatives can also be used as agrochemicals and the production of materials with desirable physical and chemical properties.

The limitations of CMC include its low solubility in water, making it difficult to use in certain applications. Future directions in the research on CMC include the synthesis of more stable derivatives with improved solubility and the evaluation of these derivatives for their biological activities. Other future directions include the development of greener and more efficient synthetic methods for the production of CMC and its derivatives.

In conclusion, 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid (CMC) is an important heterocyclic organic compound that possesses various physical and chemical properties that make it useful in various fields of scientific research and industry. The wide range of potential applications of CMC, its derivatives, and analogs, make it a promising compound for the development of novel drugs, agrochemicals, and advanced materials. The future of research on CMC holds much promise, and it is expected to yield new and exciting discoveries in the field of scientific research and development.

In conclusion, 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid (CMC) is an important heterocyclic organic compound that possesses various physical and chemical properties that make it useful in various fields of scientific research and industry. The wide range of potential applications of CMC, its derivatives, and analogs, make it a promising compound for the development of novel drugs, agrochemicals, and advanced materials. The future of research on CMC holds much promise, and it is expected to yield new and exciting discoveries in the field of scientific research and development.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

269.0454856 g/mol

Monoisotopic Mass

269.0454856 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds